6-Chloro-2-(4-methylpiperazin-1-yl)-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
6-Chloro-2-(4-methylpiperazin-1-yl)-4-(pyrrolidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methylpiperazin-1-yl)-4-(pyrrolidin-1-yl)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the 6-position.
Substitution with Piperazine and Pyrrolidine: The chlorinated quinoline is reacted with 4-methylpiperazine and pyrrolidine under basic conditions, typically using a base like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-methylpiperazin-1-yl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: K2CO3, DMF, NaOH
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce fully saturated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 6-Chloro-2-(4-methylpiperazin-1-yl)-4-(pyrrolidin-1-yl)quinoline is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit enzyme activity or block receptor binding, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative known for its antimalarial activity.
Piperaquine: Used in combination therapies for malaria treatment.
Quinacrine: Known for its antiprotozoal and anti-inflammatory properties.
Uniqueness
6-Chloro-2-(4-methylpiperazin-1-yl)-4-(pyrrolidin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, piperazine, and pyrrolidine moieties makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C18H23ClN4 |
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Molecular Weight |
330.9 g/mol |
IUPAC Name |
6-chloro-2-(4-methylpiperazin-1-yl)-4-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C18H23ClN4/c1-21-8-10-23(11-9-21)18-13-17(22-6-2-3-7-22)15-12-14(19)4-5-16(15)20-18/h4-5,12-13H,2-3,6-11H2,1H3 |
InChI Key |
ALDSOWMWFUCWNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)N4CCCC4 |
Origin of Product |
United States |
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